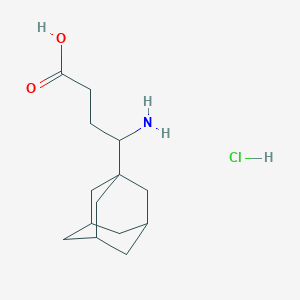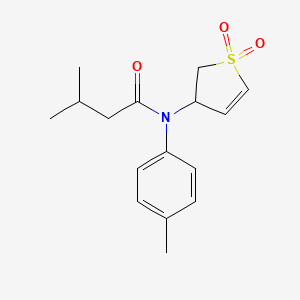![molecular formula C23H22N2O2S B4063959 N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-propoxybenzamide](/img/structure/B4063959.png)
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-propoxybenzamide
Vue d'ensemble
Description
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-propoxybenzamide, also known as DAPH-3, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DAPH-3 is a small molecule inhibitor that selectively targets the proteasome-associated deubiquitinase (DUB) activity, making it a valuable tool for studying the role of DUBs in various biological processes.
Applications De Recherche Scientifique
High Sensitive Biosensors
Research involving complex benzamide derivatives has led to the development of high-sensitive biosensors. For instance, a study described the creation of a biosensor based on FePt/CNTs nanocomposite modified with a related benzamide compound for the electrocatalytic determination of biomolecules like glutathione and piroxicam. This biosensor exhibited potent electron mediating behavior, showcasing the potential of benzamide derivatives in enhancing biosensor capabilities for detecting a wide range of substances with high sensitivity and specificity (Karimi-Maleh et al., 2014).
Electrochemical Sensors
Another application is in the development of electrochemical sensors for the simultaneous determination of various compounds. A study utilized a carbon nanotubes paste electrode modified with a benzamide derivative for the voltammetric determination of ascorbic acid, acetaminophen, and tryptophan. This modification enabled the sensor to individually and simultaneously determine these compounds with high precision, demonstrating the role of such compounds in improving the performance of electrochemical sensors (Ensafi et al., 2012).
Pharmaceutical Analysis
Benzamide derivatives have also been applied in pharmaceutical analysis. For example, a modified electrode based on a benzamide derivative was successfully used to detect N-acetylcysteine and acetaminophen in various samples, including human urine, tablets, and serum. This showcases the compound's potential in the development of pharmaceutical analytical methods for the accurate determination of drug components and metabolites in complex biological matrices (Ensafi et al., 2011).
Photocatalytic Degradation
In environmental science, related compounds have been used to enhance the efficiency of photocatalytic degradation processes. A study investigated the use of titanium dioxide loaded on adsorbent supports modified with benzamide derivatives for the degradation of environmental pollutants. The presence of such compounds facilitated the concentration of pollutants on the catalyst surface, leading to enhanced degradation rates and reduced concentrations of harmful intermediates in the solution (Torimoto et al., 1996).
Propriétés
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-2-13-27-18-7-3-6-17(14-18)22(26)25-23(28)24-20-12-11-16-10-9-15-5-4-8-19(20)21(15)16/h3-8,11-12,14H,2,9-10,13H2,1H3,(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMCTXIRNYVWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4063894.png)


![N-{1-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4063914.png)
![(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)methylamine](/img/structure/B4063926.png)

![2-{5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4063964.png)
![1-[2-(1H-benzimidazol-6-yl)phenyl]ethanone](/img/structure/B4063966.png)
![4-(4-butoxyphenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4063974.png)

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-5-[(3-methoxyphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4063995.png)

